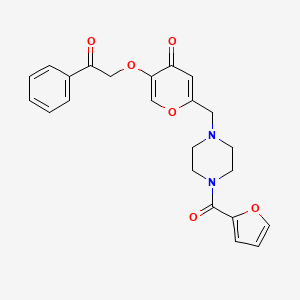

2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one

Description

2-((4-(Furan-2-carbonyl)piperazin-1-yl)methyl)-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one is a synthetic heterocyclic compound featuring a pyran-4-one core substituted with a phenylethoxy group and a piperazine-linked furan-2-carbonyl moiety. The pyranone scaffold is a common pharmacophore in medicinal chemistry, often associated with kinase inhibition or anti-inflammatory activity . The piperazine ring enhances solubility and bioavailability, while the furan-2-carbonyl group may influence metabolic stability and target binding affinity .

Properties

IUPAC Name |

2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-5-phenacyloxypyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O6/c26-19-13-18(30-16-22(19)31-15-20(27)17-5-2-1-3-6-17)14-24-8-10-25(11-9-24)23(28)21-7-4-12-29-21/h1-7,12-13,16H,8-11,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQDHPHRXACEMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)C3=CC=CC=C3)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one is a complex organic molecule that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 394.4 g/mol . The structure includes a furan ring, a piperazine moiety, and a pyranone core, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structures show significant antimicrobial properties against various bacterial strains. The presence of the furan and piperazine groups may enhance its interaction with microbial targets .

- Cytotoxicity : In vitro studies have evaluated the cytotoxic effects of related compounds on cancer cell lines. The compound's structure suggests potential inhibitory effects on tumor growth, although specific data on this compound is limited .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. For instance:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, suggesting that this compound may also possess anti-inflammatory properties .

- Receptor Modulation : The structural features allow for potential binding to various receptors, possibly modulating neurotransmitter systems or other signaling pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Antimicrobial Studies : A study examining furan-based compounds reported significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the furan ring in enhancing antimicrobial efficacy .

- Cytotoxicity Assessment : Research on structurally similar pyranones indicated cytotoxic effects against several cancer cell lines, with IC50 values suggesting moderate potency. This raises interest in further evaluating this compound for similar effects .

- Mechanistic Insights : Investigations into the interactions of furan-containing compounds with specific enzymes revealed that modifications in their structure could significantly alter their inhibitory potency, emphasizing the need for detailed structure–activity relationship (SAR) studies for this compound .

Data Table: Biological Activities

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyranones exhibit significant cytotoxic effects against various cancer cell lines, including human lung adenocarcinoma and colon cancer cells. For instance, experiments demonstrated that the compound could inhibit cell proliferation in these models, suggesting a mechanism of action that may involve the induction of apoptosis or cell cycle arrest.

Case Study: Cytotoxicity Testing

A study conducted on the H460 (human lung adenocarcinoma) and COLO205 (human colon cancer) cell lines revealed that treatment with the compound resulted in a notable decrease in cell viability after 48 hours. The percentage of inhibition was calculated using the formula:This study underscores the compound's potential for development into a therapeutic agent for cancer treatment.

Anti-inflammatory Properties

Another significant application of this compound is its anti-inflammatory effects. Compounds containing furan and piperazine moieties have been shown to modulate nitric oxide (NO) release in macrophages, which is crucial in inflammatory responses.

Experimental Findings

In vitro studies demonstrated that the compound could significantly reduce lipopolysaccharide-induced NO release from mouse macrophages. This suggests its potential use in treating diseases characterized by excessive inflammation, such as rheumatoid arthritis or inflammatory bowel disease.

Neuroprotective Effects

Emerging research also points to neuroprotective properties associated with this compound. The ability to cross the blood-brain barrier due to its lipophilic nature makes it a candidate for treating neurodegenerative diseases.

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits cell proliferation | Significant cytotoxicity against cancer cells |

| Anti-inflammatory | Modulates NO release from macrophages | Reduces inflammation in vitro |

| Neuroprotective | Reduces oxidative stress; enhances neuronal survival | Potential treatment for neurodegenerative diseases |

Comparison with Similar Compounds

Key Observations :

- Pyranone vs.

- Piperazine Modifications : The target’s furan-2-carbonyl-piperazine group may enhance lipophilicity compared to the thiazolidine-linked piperazine in , affecting membrane permeability .

- Substituent Effects : The phenylethoxy group in the target could mimic the fluorophenyl groups in Example 52, suggesting shared selectivity for hydrophobic binding pockets in kinases .

Notes

Structural Diversity: The piperazine and pyranone motifs are shared across the compared compounds, but substituent variations significantly alter bioactivity and pharmacokinetics .

Experimental Needs : Future work should prioritize synthesizing the target compound and profiling its activity against kinase panels or bacterial targets.

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how is reaction progress monitored?

Answer:

The synthesis involves multi-step reactions, leveraging functional group compatibility. Key steps include:

- Coupling reactions for attaching the furan-2-carbonyl-piperazine moiety to the pyran-4-one core.

- Etherification for introducing the 2-oxo-2-phenylethoxy group.

Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation . Spectroscopic methods (e.g., ^1H NMR, IR) are used to confirm intermediate purity and structural integrity . Yield optimization requires temperature control and stoichiometric precision, particularly during acylpiperazine formation .

Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation?

Answer:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR identify proton and carbon environments, confirming substituent positions (e.g., furan carbonyl vs. pyran-4-one) .

- X-ray Crystallography: Resolves 3D conformation, including dihedral angles between the pyran ring and piperazine/furan moieties (e.g., puckering in piperazine rings) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

Advanced: How can computational modeling predict reactivity or biological interactions?

Answer:

- Quantum Mechanics (QM) Methods: Semi-empirical approaches (e.g., CNDO/2) calculate molecular orbital energies and dipole moments to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD): Simulates ligand-receptor binding, particularly for the piperazine-furan moiety’s interaction with biological targets (e.g., kinase domains) .

- Density Functional Theory (DFT): Models transition states for key reactions (e.g., nucleophilic substitution during etherification) .

Advanced: What strategies improve solubility and stability for in vitro assays?

Answer:

- Solvent Selection: Use polar aprotic solvents (e.g., DMSO) for initial dissolution, followed by aqueous buffering .

- Derivatization: Introduce hydrophilic groups (e.g., sulfonate) at non-critical positions to enhance aqueous solubility without compromising activity .

- Stability Testing: Monitor degradation under varying pH/temperature using HPLC-UV and LC-MS to identify labile groups (e.g., ester linkages) .

Advanced: How can contradictions in biological activity data across studies be resolved?

Answer:

- Dose-Response Reproducibility: Validate activity using standardized assays (e.g., IC₅₀ measurements in kinase inhibition) across multiple cell lines .

- Metabolic Stability Analysis: Compare pharmacokinetic profiles (e.g., hepatic microsome assays) to rule out metabolite interference .

- Structural Analog Comparison: Test derivatives lacking specific moieties (e.g., furan carbonyl) to isolate pharmacophoric contributions .

Basic: What purification methods are effective post-synthesis?

Answer:

- Column Chromatography: Silica gel with gradient elution (hexane/ethyl acetate) separates polar intermediates .

- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .

- Size-Exclusion Chromatography (SEC): Removes polymeric byproducts from coupling reactions .

Advanced: What is the role of the piperazine-furan moiety in the compound’s mechanism?

Answer:

- Receptor Binding: The piperazine nitrogen participates in hydrogen bonding with aspartate residues in enzyme active sites (e.g., serotonin receptors) .

- Conformational Flexibility: The furan carbonyl enhances π-π stacking with aromatic amino acids (e.g., tyrosine), as shown in docking studies .

- Metabolic Resistance: Piperazine’s rigidity reduces oxidative degradation compared to aliphatic amines .

Advanced: How to design experiments for assessing metabolic stability?

Answer:

- In Vitro Models: Use liver microsomes or hepatocytes to measure half-life (t₁/₂) and identify major metabolites via LC-MS/MS .

- Isotope Labeling: Incorporate deuterium at labile positions (e.g., benzylic hydrogens) to track metabolic pathways .

- CYP Enzyme Profiling: Screen against cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.